molecular formula C9H11N B1590916 5-Methylindoline CAS No. 65826-95-1

5-Methylindoline

Cat. No. B1590916
CAS RN: 65826-95-1
M. Wt: 133.19 g/mol
InChI Key: JFUAVVHABJWSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Various methods exist for synthesizing indoles, including traditional approaches such as the Bartoli indole synthesis and intramolecular Diels–Alder reactions. Additionally, novel methods have been developed, often starting from mono-functionalized arenes, leading to the construction of indole derivatives .


Molecular Structure Analysis

The molecular structure of 5-Methylindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The SMILES notation for 5-Methylindoline is Cc1ccc2NCCc2c1, and its InChI key is JFUAVVHABJWSFX-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis of indoles, various methodologies have been explored, including hydride abstraction, charge transfer, and cyclization reactions. These reactions can occur in water or a mixture of water and organic solvents, offering potential for library synthesis .


Physical And Chemical Properties Analysis

  • Storage : Keep in a well-ventilated place, tightly closed, and locked up .

Scientific Research Applications

Potentiation of Alpha 7 Nicotinic Acetylcholine Receptors

5-Hydroxyindole, a compound related to 5-Methylindoline, has been shown to potentiate human alpha 7 nicotinic acetylcholine receptors. This potentiation was observed in both mammalian cells and human neuroblastoma cells. The compound also increased the frequency of excitatory post-synaptic currents in rat cerebellar slices, indicating its role in synaptic transmission (Zwart et al., 2002).

Electrochemical Reduction in Organic Reactions

The electrochemical reduction of N-nitroso-2-methylindoline to N-amino-2-methylindoline was studied in an electrochemical reactor. This research focused on the influence of various parameters like temperature and hydrodynamics on the selectivity of the reaction, which is important for optimizing the yields in chemical syntheses (Weise et al., 1986).

Synthesis of Heterocyclic Derivatives

1-Amino-2-methylindoline, a precursor in antihypertension drug synthesis, reacts with monochloramine to form new heterocyclic derivatives. These derivatives, including 1-amino-2-methylindole and azo(2-methyl)indoline, were characterized and investigated for their potential pharmacological applications (Peyrot et al., 2001).

Photophysical Properties in Protic Solvents

Studies on indoline derivatives, including those related to 5-Methylindoline, focused on their photophysical properties in protic solvents. These properties are crucial for the design of fluorescence probes in biological systems, especially in understanding how these compounds interact with different solvent environments (Pal et al., 2007).

Inverse Agonist with Anxiolytic Profile

SB-243213, a compound derived from 5-Methylindoline, was identified as a selective 5-HT2C receptor inverse agonist. It showed potential for an improved anxiolytic profile compared to benzodiazepines, without inducing tolerance or withdrawal anxiety. This finding is significant for the development of new treatments for anxiety and schizophrenia (Wood et al., 2001).

Tubulin Polymerization Inhibition

Methoxy-substituted 3-formyl-2-phenylindoles, structurally related to 5-Methylindoline, were studied for their ability to inhibit tubulin polymerization, a key process in cell division. The derivatives disrupted microtubule assembly, indicating their potential as cytostatic agents in cancer treatment (Gastpar et al., 1998).

Safety And Hazards

  • Precautionary Statements : Avoid contact with skin and eyes. Wash thoroughly after handling. Use protective gear. Avoid breathing dust or vapors. Rinse mouth if swallowed. Dispose of properly .

Future Directions

Research on 5-Methylindoline continues to explore its applications, synthesis methods, and potential derivatives. Investigating novel routes and expanding its chemical space remain important endeavors .

properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUAVVHABJWSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554460
Record name 5-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylindoline

CAS RN

65826-95-1
Record name 5-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Methylindoline was prepared from 5-methylindole using the procedure described for the preparation of 5-methoxyindoline. 5-Methylindole (11 g, 0.0835 mol) in glacial acetic acid (150 mL) in a 1 L 3-necked flask was reduced at 10-15° C. with sodium cyanoborohydride (15.8 g, 0.251 mol). Extraction with ethyl acetate provided 5-methylindoline (11 g, 0.0832 mol, 99% yield) as a thick oil which was used without further purification. The structure was corroborated by NMR spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

Into a 200 mλ pressure resistant reactor (autoclave) equipped with a stirrer, 20 g (0.084 mol) of 1-benzyl-5-formylindoline and 100 mλ of ethanol were charged, and the interior of the reactor was flushed with nitrogen. 2 g of 10% Pd/C was introduced, and the reactor was closed, whereupon hydrogen was introduced from a hydrogen supply pipe and reacted at 80° C. for 6 hours while adjusting the initial pressure of hydrogen in the reactor to be 6 2 kg/cm. Upon confirming the ceasing of absorption of hydrogen, the reaction was terminated. Then, the reaction solution was cooled to room temperature, and the hydrogen was released, and the palladium catalyst (10% Pd/C) was collected by filtration, and ethanol was distilled off under reduced pressure to obtain a colorless liquid as the residue. The obtained liquid was subjected to vacuum distillation to obtain 9.5 g of 5-methylindoline having a boiling point of from 56 to 57° C./0.3 mmHg. The yield was 85% (based on 1-benzyl-5-formylindoline).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Into a 200 mλ atmospheric pressure hydrogenation apparatus equipped with a thermometer and a stirrer, 2.0 g (0.0084 mol) of 1-benzyl-5-formylindoline, 0.4 g of 5% 5 Pd/C and 100 mλ of ethanol were charged, and while introducing hydrogen under atmospheric pressure, a reaction was carried out at from 60 to 70° C. for 8 hours, and when the absorption of hydrogen ceased, the reaction was terminated. After termination of the reaction, the lo palladium catalyst (5% Pd/C) was collected by filtration, and ethanol was distilled off under reduced pressure to obtain a slightly red liquid. The obtained liquid was subjected to vacuum distillation to obtain 0.9 g of 5-methylindoline having a boiling point of 93° C./4 mmHg. The yield was 80.4% (based on the 1-benzyl-5-formylindoline).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80.4%

Synthesis routes and methods IV

Procedure details

28.74 g (457 mmol) of sodium cyanoborohydride are added in small portions at below 20° C. to a solution of 20.0 g (152 mmol) of 5-methylindole in 300 ml of glacial acetic acid. The addition, which is slightly exothermic, is made over 3 hours and is accompanied by slight evolution of hydrogen. The mixture is stirred for 12 hours at below 20° C., and then 300 ml of water are added and the pH of the reaction medium is adjusted to between 10 and 12 by addition of 500 ml of 30% sodium hydroxide solution. The mixture is extracted twice with dichloromethane and the organic phase is washed with 100 ml of water. It is evaporated and the residue is purified by flash chromatography on a silica column, the eluent used being a mixture of increasing polarity of methanol in methylene chloride. 15.3 g (yield=75%) are obtained of a colourless oil which develops a brown colour on storage (under a nitrogen atmosphere with the exclusion of light).
Quantity
28.74 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylindoline
Reactant of Route 2
5-Methylindoline
Reactant of Route 3
5-Methylindoline
Reactant of Route 4
5-Methylindoline
Reactant of Route 5
5-Methylindoline
Reactant of Route 6
5-Methylindoline

Citations

For This Compound
141
Citations
N Sharmila, TV Sundar, G Satish, P Venkatesan - IUCrData, 2016 - iucrdata.iucr.org
The title compound, C16H13NO2, is an isatin (indole-2,3-dione) derivative. The isatin moiety is almost planar with an rms deviation of 0.022 Å, and its mean plane makes a dihedral …
Number of citations: 1 iucrdata.iucr.org
SM Bromidge, M Duckworth, IT Forbes… - Journal of medicinal …, 1997 - ACS Publications
… Compound 2 was similarly prepared from 6-chloro-5-methylindoline. The bipyridyl ether 5 was prepared by coupling 6-chloro-5-methylindoline with the phenyl carbamate 10, itself …
Number of citations: 95 pubs.acs.org
SM Bromidge, S Dabbs, DT Davies… - Journal of medicinal …, 2000 - ACS Publications
… substitution patterns, such as the 6-chloro-5-methylindoline 4, which had good 5-HT 2C … Incorporating the 6-chloro-5-methylindoline into the bispyridyl ether series afforded 41 (SB-…
Number of citations: 100 pubs.acs.org
Y Zhou, I Piergentili, J Hong, MP van der Helm… - Organic …, 2020 - ACS Publications
… 5-Methylindoline successfully enhanced the rate of supramolecular gel formation at neutral pH, including a particularly challenging formation of potentially antiviral gel materials. …
Number of citations: 16 pubs.acs.org
K Kumara, R Joharib, NP Singhd, G Kumarc - jusst.org
… In the present article, we report the synthesis and characterization of Schiff base derived from 5-methylindoline-2,3-dione and 2,2dimethylpropane-1,3-diamine and its metal complexes …
Number of citations: 2 jusst.org
HH Lin, XL Zheng, SL Cao - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… through the reaction of 1-(2-bromoethyl)-5-methylindoline-2,3-dione with excess of morpholine, … the reaction of 1-(2-bromoethyl)-5-methylindoline-2,3-dione with 1-methylpiperazine, …
Number of citations: 9 scripts.iucr.org
HAA Abdel El‐wahab, AK Hamdy… - Journal of …, 2021 - Wiley Online Library
… The known Schiff base compound, (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, was prepared as before by reacting 1-benzyl-5-methylindoline-2,3-dione with 4-…
Number of citations: 1 onlinelibrary.wiley.com
S Qin, Y Song, K Han, Y Wang… - 2011 IEEE International …, 2011 - ieeexplore.ieee.org
… , anhydrous sodium sulfate and chloral hydrate to generate the N-(4-methyl)-2(hydroxyimino) ethanamide (1), which was converted into the cyclized compound 5-methylindoline-2, 3-…
Number of citations: 0 ieeexplore.ieee.org
HH Lin, WY Wu, JJ Zhang, SL Cao - Acta Crystallographica Section …, 2012 - scripts.iucr.org
… base analogues with a flexible ethylene linker between the N atom of the isatin and the amine group of the morpholine, we designed the reaction of 1-(2-bromoethyl)-5-methylindoline-2,…
Number of citations: 10 scripts.iucr.org
Z Hong, WK Chong, AYR Ng, M Li… - Angewandte Chemie …, 2019 - Wiley Online Library
… We also explored photocatalysis by the lead-free (HDA) 2 SnI 4 congener, but the decarboxylation of 5-methylindoline-2-carboxylic acid gave the indoline in only 30 % yield (entry 14), …
Number of citations: 86 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.